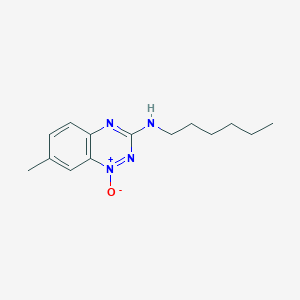![molecular formula C16H24N2O3 B12628053 2-Methoxy-4-[3-(4-methylpiperazin-1-yl)propoxy]benzaldehyde CAS No. 919088-11-2](/img/structure/B12628053.png)
2-Methoxy-4-[3-(4-methylpiperazin-1-yl)propoxy]benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-4-[3-(4-methylpiperazin-1-yl)propoxy]benzaldehyde is an organic compound that belongs to the class of benzaldehydes It is characterized by the presence of a methoxy group, a piperazine ring, and a propoxy linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-[3-(4-methylpiperazin-1-yl)propoxy]benzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 2-methoxy-4-hydroxybenzaldehyde.
Alkylation: The hydroxyl group is alkylated with 3-chloropropylamine to introduce the propoxy linkage.
Piperazine Introduction: The resulting intermediate is then reacted with 4-methylpiperazine to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxy-4-[3-(4-methylpiperazin-1-yl)propoxy]benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: 2-Methoxy-4-[3-(4-methylpiperazin-1-yl)propoxy]benzoic acid.
Reduction: 2-Methoxy-4-[3-(4-methylpiperazin-1-yl)propoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Methoxy-4-[3-(4-methylpiperazin-1-yl)propoxy]benzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-4-[3-(4-methylpiperazin-1-yl)propoxy]benzaldehyde involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors and enzymes, potentially modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline
- 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline
Uniqueness
2-Methoxy-4-[3-(4-methylpiperazin-1-yl)propoxy]benzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the methoxy and piperazine groups allows for diverse interactions and applications compared to similar compounds.
Propiedades
Número CAS |
919088-11-2 |
|---|---|
Fórmula molecular |
C16H24N2O3 |
Peso molecular |
292.37 g/mol |
Nombre IUPAC |
2-methoxy-4-[3-(4-methylpiperazin-1-yl)propoxy]benzaldehyde |
InChI |
InChI=1S/C16H24N2O3/c1-17-7-9-18(10-8-17)6-3-11-21-15-5-4-14(13-19)16(12-15)20-2/h4-5,12-13H,3,6-11H2,1-2H3 |
Clave InChI |
NMJOBCUEBLTBDM-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)CCCOC2=CC(=C(C=C2)C=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


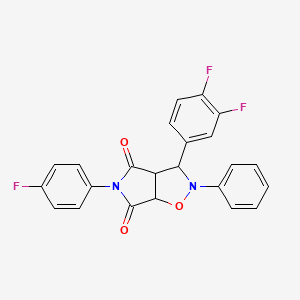
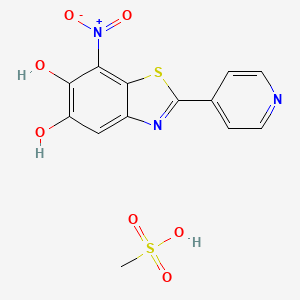
![(2R,6S,7R)-7-(4-methoxybenzoyl)-4-(4-nitrophenyl)-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-3,5-dione](/img/structure/B12627983.png)
![Ethyl 1-hydroxybicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12627989.png)


![6-{[(6-Chloropyridin-3-yl)methyl]sulfanyl}-2,4'-bipyridine-5-carbonitrile](/img/structure/B12628004.png)
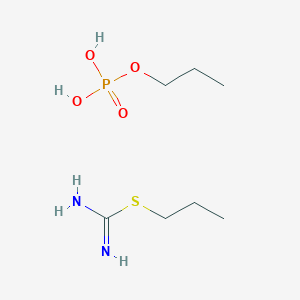

![6-chloro-N-(quinolin-5-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B12628025.png)
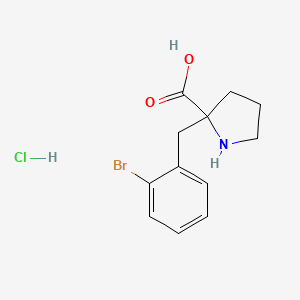

![Ethyl 2-(5-fluoro-1H-benzo[D]imidazol-2-YL)acetate](/img/structure/B12628047.png)
